N-isopropyl-2-(propionylamino)benzamide
Description
N-Isopropyl-2-(propionylamino)benzamide is a benzamide derivative characterized by an isopropyl group attached to the nitrogen atom of the benzamide core and a propionylamino substituent at the ortho position of the benzene ring.
Properties
IUPAC Name |
2-(propanoylamino)-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-12(16)15-11-8-6-5-7-10(11)13(17)14-9(2)3/h5-9H,4H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVWQYRRHAPXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following section compares N-isopropyl-2-(propionylamino)benzamide with structurally related benzamide derivatives, focusing on substituent effects, synthesis efficiency, and physicochemical properties.
Structural and Substituent Analysis
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The propionylamino group in the target compound is moderately electron-withdrawing, whereas the pyrazole in 10c introduces aromatic heterocyclic character. The chloro substituent in 2-Chloro-N-isopropylbenzamide is strongly electron-withdrawing, which may influence reactivity and stability.
Physicochemical Properties
Key Observations :
- Melting points : The pyrazole-containing 10c exhibits a significantly higher melting point (176–178°C) compared to Rip-B (90°C), likely due to enhanced hydrogen bonding from the pyrazole N–H group.
- Synthetic efficiency : 10c and Rip-B were synthesized with high yields (87% and 80%, respectively), whereas Rip-D had a lower yield (34%), suggesting challenges in introducing hydroxy groups.
Spectroscopic Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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